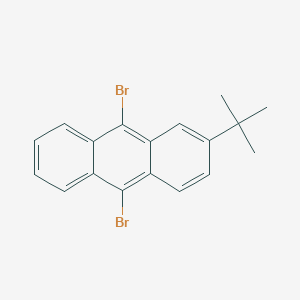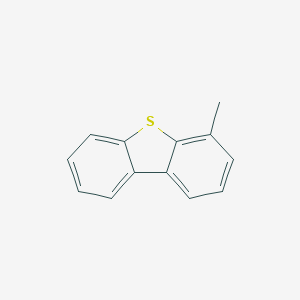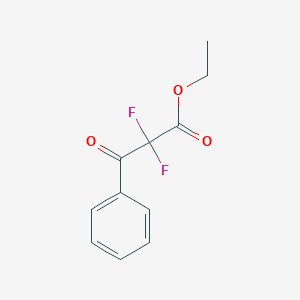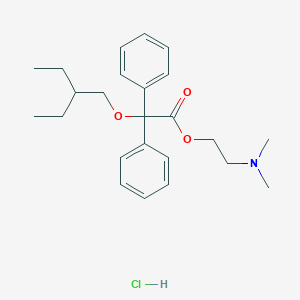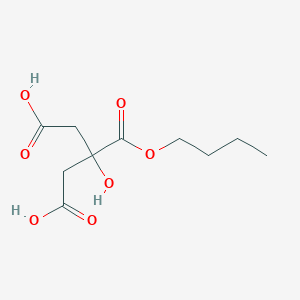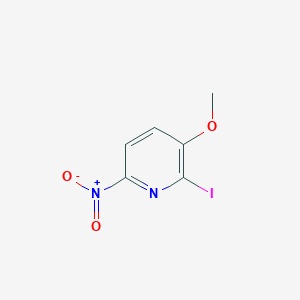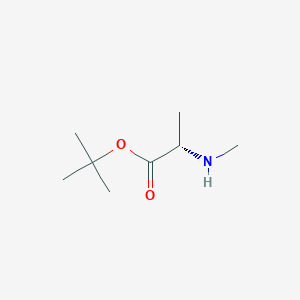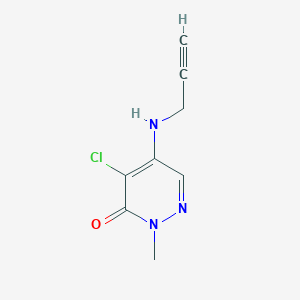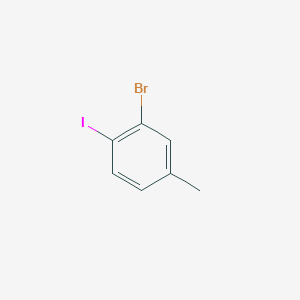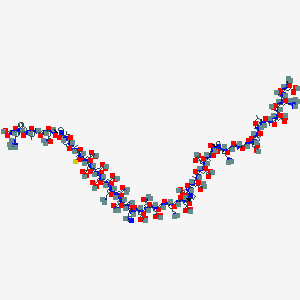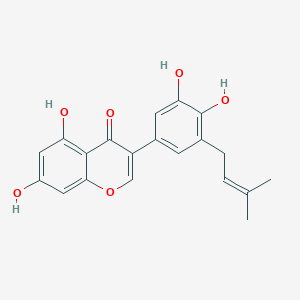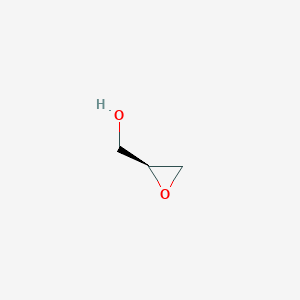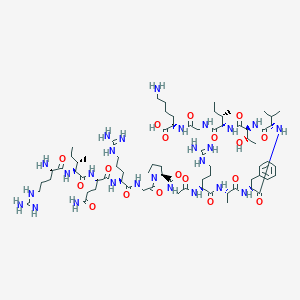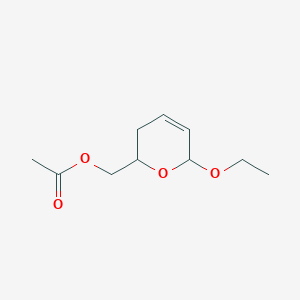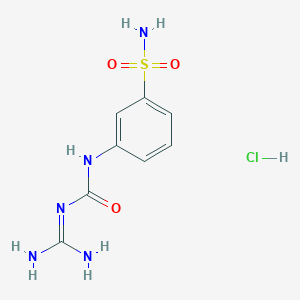
1-Amidino-3-(3-sulfamoylphenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amidino-3-(3-sulfamoylphenyl)urea, also known as SAHA or Vorinostat, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. SAHA belongs to the class of histone deacetylase inhibitors (HDACi), which are known to regulate gene expression and play a critical role in various cellular processes.
Mecanismo De Acción
1-Amidino-3-(3-sulfamoylphenyl)urea exerts its effects by inhibiting HDAC enzymes, which remove acetyl groups from histone proteins and other non-histone proteins, leading to altered gene expression. By inhibiting HDAC enzymes, 1-Amidino-3-(3-sulfamoylphenyl)urea leads to an accumulation of acetylated histones and other proteins, resulting in altered gene expression patterns. This altered gene expression can lead to cell cycle arrest, apoptosis, and differentiation in cancer cells, as well as activation of latent HIV virus and enhanced cognitive function.
Efectos Bioquímicos Y Fisiológicos
1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, activate latent HIV virus, and enhance cognitive function in neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-Amidino-3-(3-sulfamoylphenyl)urea has several advantages for lab experiments, including its high yield and purity in synthesis, its ability to inhibit HDAC enzymes, and its potential therapeutic applications in various diseases. However, 1-Amidino-3-(3-sulfamoylphenyl)urea also has some limitations, including its potential toxicity and off-target effects, which should be carefully evaluated in preclinical and clinical studies.
Direcciones Futuras
For 1-Amidino-3-(3-sulfamoylphenyl)urea research include the development of more potent and selective HDAC inhibitors, the identification of biomarkers for patient selection and monitoring, and the expansion of 1-Amidino-3-(3-sulfamoylphenyl)urea research to other diseases.
Métodos De Síntesis
The synthesis of 1-Amidino-3-(3-sulfamoylphenyl)urea involves the condensation of 3-aminophenylsulfonamide with cyanic acid, followed by the reaction of the resulting intermediate with 3-isocyanatobenzoyl chloride. 1-Amidino-3-(3-sulfamoylphenyl)urea can be synthesized in a few steps with high yield and purity, making it an attractive compound for research purposes.
Aplicaciones Científicas De Investigación
1-Amidino-3-(3-sulfamoylphenyl)urea has been extensively studied for its potential therapeutic applications in various diseases, including cancer, HIV, and neurodegenerative disorders. 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to induce cell cycle arrest, apoptosis, and differentiation in cancer cells. It also has immunomodulatory effects, which make it a potential candidate for the treatment of autoimmune diseases. In HIV, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to activate latent virus and sensitize infected cells to antiretroviral therapy. In neurodegenerative disorders, 1-Amidino-3-(3-sulfamoylphenyl)urea has been shown to enhance memory and cognitive function.
Propiedades
Número CAS |
121325-65-3 |
|---|---|
Nombre del producto |
1-Amidino-3-(3-sulfamoylphenyl)urea |
Fórmula molecular |
C8H12ClN5O3S |
Peso molecular |
293.73 g/mol |
Nombre IUPAC |
1-(diaminomethylidene)-3-(3-sulfamoylphenyl)urea;hydrochloride |
InChI |
InChI=1S/C8H11N5O3S.ClH/c9-7(10)13-8(14)12-5-2-1-3-6(4-5)17(11,15)16;/h1-4H,(H2,11,15,16)(H5,9,10,12,13,14);1H |
Clave InChI |
WBKCQAKSCJPDNU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
SMILES canónico |
C1=CC(=CC(=C1)S(=O)(=O)N)NC(=O)N=C(N)N.Cl |
Sinónimos |
1-(diaminomethylene)-3-(3-sulfamoylphenyl)uronium chloride 1-amidino-3-(3-sulfamoylphenyl)urea ASPU |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



